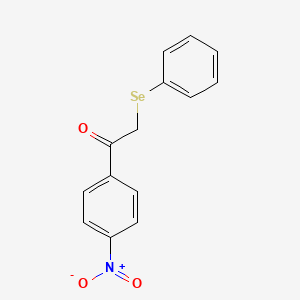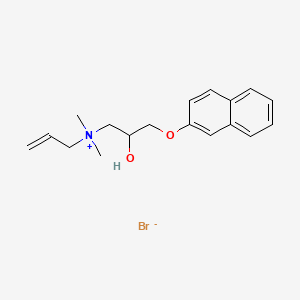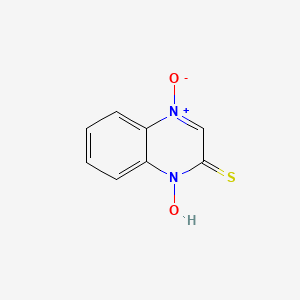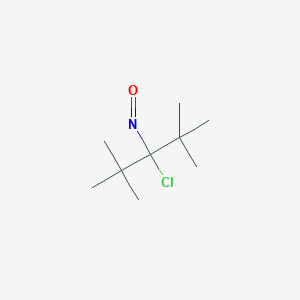
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane is an organic compound with the molecular formula C9H18ClNO It is characterized by the presence of a chloro group, nitroso group, and multiple methyl groups attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane typically involves the chlorination of 2,2,4,4-tetramethylpentane followed by the introduction of a nitroso group. The chlorination can be achieved using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The nitrosation step can be carried out using nitrous acid or other nitrosating agents under controlled conditions to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Safety measures would be critical due to the reactive nature of chlorine and nitrosating agents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: 3-Chloro-2,2,4,4-tetramethyl-3-nitropentane.
Reduction: 3-Chloro-2,2,4,4-tetramethyl-3-aminopentane.
Substitution: 3-Hydroxy-2,2,4,4-tetramethyl-3-nitrosopentane or corresponding amine/thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, particularly in the context of nitroso compounds’ interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane involves its interaction with molecular targets through its reactive nitroso and chloro groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new chemical entities with different properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2,2,4,4-tetramethylpentane: Lacks the nitroso group, making it less reactive in certain contexts.
2,2,4,4-Tetramethyl-3-nitrosopentane:
3-Nitroso-2,2,4,4-tetramethylpentane: Similar structure but without the chloro group, leading to different chemical behavior.
Uniqueness
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane is unique due to the presence of both chloro and nitroso groups, which confer distinct reactivity and potential for diverse applications in synthesis, research, and industry.
Eigenschaften
CAS-Nummer |
101515-66-6 |
|---|---|
Molekularformel |
C9H18ClNO |
Molekulargewicht |
191.70 g/mol |
IUPAC-Name |
3-chloro-2,2,4,4-tetramethyl-3-nitrosopentane |
InChI |
InChI=1S/C9H18ClNO/c1-7(2,3)9(10,11-12)8(4,5)6/h1-6H3 |
InChI-Schlüssel |
XIFBITHIUOQJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(C)(C)C)(N=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
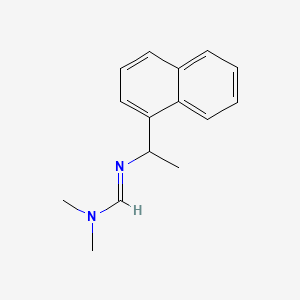
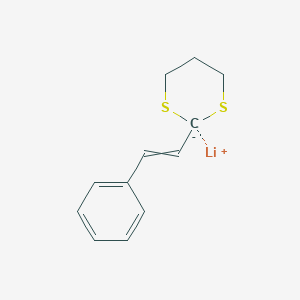
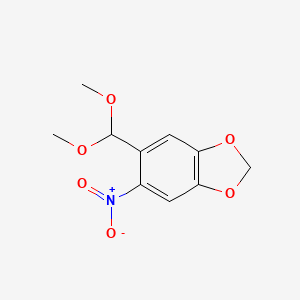
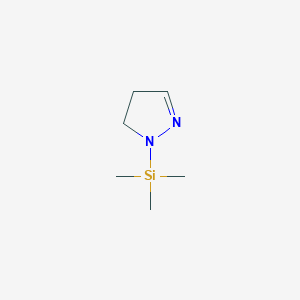
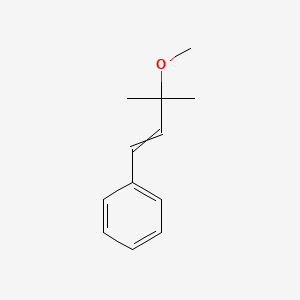
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
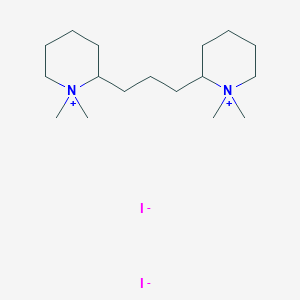

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
